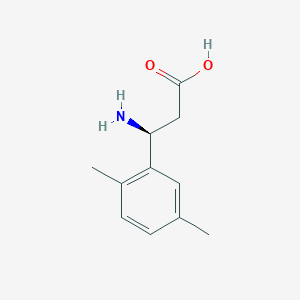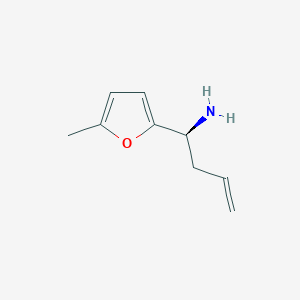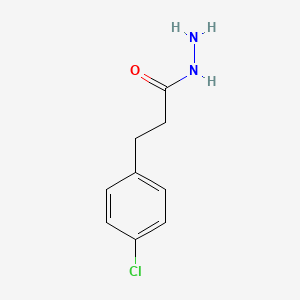
3-(4-Chlorophenyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)propanehydrazide is an organic compound with the molecular formula C9H11ClN2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a 3-(4-chlorophenyl)propane moiety
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propanehydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(4-chlorophenyl)propanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 3-(4-Chlorophenyl)propanoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the hydrazide group to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)sulfonylpropanehydrazide
Reduction: 3-(4-Chlorophenyl)propylamine
Substitution: Hydrazones (e.g., 3-(4-Chlorophenyl)propanehydrazone)
科学研究应用
3-(4-Chlorophenyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound may interfere with cellular processes by binding to proteins and altering their activity .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A precursor in the synthesis of 3-(4-Chlorophenyl)propanehydrazide.
3-(4-Chlorophenyl)sulfonylpropanehydrazide: An oxidized derivative with potential chemotherapeutic properties.
3-(4-Chlorophenyl)propylamine: A reduced derivative with different biological activities.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrazones makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13) |
InChI 键 |
NQMZNJGESFBGCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
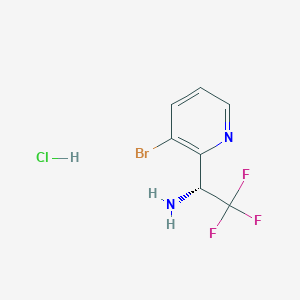
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
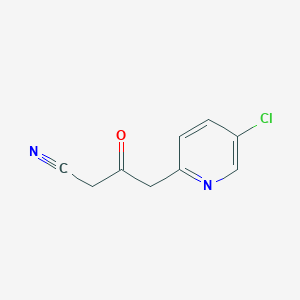
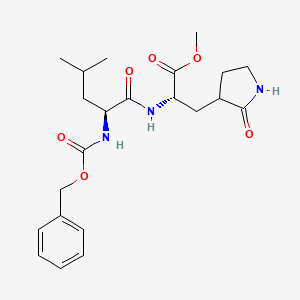
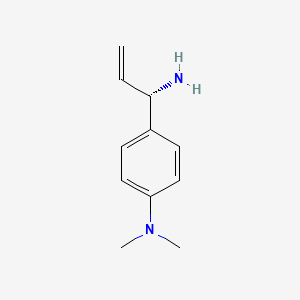
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)
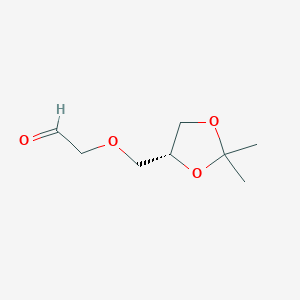
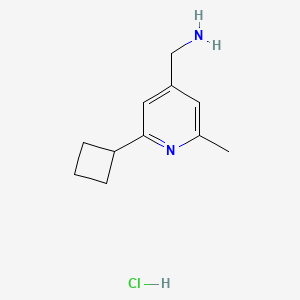
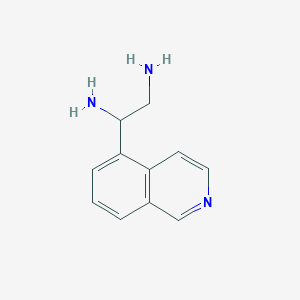
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
